molecular formula C20H20Cl2N4Ru B12869434 Dichlorotetrakis(pyridine)ruthenium

Dichlorotetrakis(pyridine)ruthenium

Cat. No.: B12869434
M. Wt: 488.4 g/mol
InChI Key: JBTUIBRMCIMKPI-UHFFFAOYSA-L
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Description

Dichlorotetrakis(pyridine)ruthenium is a coordination compound with the formula [RuCl2(C5H5N)4] It is known for its distinctive structure, where a ruthenium center is coordinated to two chloride ions and four pyridine ligands

Preparation Methods

Synthetic Routes and Reaction Conditions

Dichlorotetrakis(pyridine)ruthenium can be synthesized through the reaction of ruthenium trichloride with pyridine in methanol. The reaction mixture is typically stirred at elevated temperatures, followed by slow evaporation of the solvent to yield the desired product. The reaction conditions are as follows:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the laboratory synthesis methods can be scaled up for industrial purposes. The key is to maintain controlled reaction conditions and ensure the purity of the reactants and solvents.

Chemical Reactions Analysis

Types of Reactions

Dichlorotetrakis(pyridine)ruthenium undergoes various chemical reactions, including:

    Substitution Reactions: The pyridine ligands can be substituted by other ligands, such as phosphines or amines.

    Oxidation and Reduction Reactions: The ruthenium center can undergo oxidation and reduction, changing its oxidation state and coordination environment.

    Coordination Reactions: The compound can form coordination complexes with other metal ions or ligands.

Common Reagents and Conditions

    Substitution Reactions: Typically involve the use of excess ligand (e.g., phosphine) in an inert atmosphere.

    Oxidation Reactions: Can be carried out using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction Reactions: Often involve reducing agents like sodium borohydride (NaBH4) or hydrazine (N2H4).

Major Products Formed

    Substitution Products: Complexes with different ligands replacing pyridine.

    Oxidation Products: Higher oxidation state ruthenium complexes.

    Reduction Products: Lower oxidation state ruthenium complexes.

Scientific Research Applications

Dichlorotetrakis(pyridine)ruthenium has several scientific research applications:

Mechanism of Action

The mechanism of action of dichlorotetrakis(pyridine)ruthenium involves its ability to coordinate with various biological molecules. The ruthenium center can interact with DNA, proteins, and enzymes, leading to potential therapeutic effects. The compound’s antimicrobial activity is attributed to its interaction with the ATPase subunit of bacterial enzymes, inhibiting their function .

Comparison with Similar Compounds

Similar Compounds

    Dichlorotetrakis(triphenylphosphine)ruthenium: Similar structure but with triphenylphosphine ligands instead of pyridine.

    Dichlorotetrakis(dimethylsulfoxide)ruthenium: Contains dimethylsulfoxide ligands instead of pyridine.

    Dichlorotetrakis(amine)ruthenium: Features amine ligands in place of pyridine.

Uniqueness

Dichlorotetrakis(pyridine)ruthenium is unique due to its specific coordination environment and the properties imparted by the pyridine ligands. Its ability to form stable complexes and undergo various chemical reactions makes it a versatile compound in research and industrial applications.

Properties

Molecular Formula

C20H20Cl2N4Ru

Molecular Weight

488.4 g/mol

IUPAC Name

dichlororuthenium;pyridine

InChI

InChI=1S/4C5H5N.2ClH.Ru/c4*1-2-4-6-5-3-1;;;/h4*1-5H;2*1H;/q;;;;;;+2/p-2

InChI Key

JBTUIBRMCIMKPI-UHFFFAOYSA-L

Canonical SMILES

C1=CC=NC=C1.C1=CC=NC=C1.C1=CC=NC=C1.C1=CC=NC=C1.Cl[Ru]Cl

Origin of Product

United States

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